4-chloro-5-methoxy-1H-indole-2,3-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6ClNO3 |
|---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
4-chloro-5-methoxy-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H6ClNO3/c1-14-5-3-2-4-6(7(5)10)8(12)9(13)11-4/h2-3H,1H3,(H,11,12,13) |
InChI Key |
UAMMYAPYQZBSSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=O)C2=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 5 Methoxy 1h Indole 2,3 Dione and Its Analogs
Classical Approaches for Substituted 1H-Indole-2,3-dione Synthesis
The synthesis of the isatin (B1672199) core is well-established, with several named reactions providing reliable pathways to substituted derivatives. These methods typically begin with appropriately substituted anilines and proceed through multi-step sequences to construct the bicyclic dione (B5365651) structure.
Sandmeyer Procedure and Modifications for Halogenated and Alkoxylated Anilines
The Sandmeyer synthesis, first reported in 1919, remains one of the most common and oldest methods for preparing isatin derivatives. irapa.orgbiomedres.usnih.gov The general procedure involves the condensation of a substituted aniline (B41778), such as 3-chloro-4-methoxyaniline (B1194202), with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution of sodium sulfate. irapa.orgdergipark.org.tr This forms an intermediate isonitrosoacetanilide. Subsequent electrophilic cyclization of this intermediate, typically achieved by heating in a strong acid like concentrated sulfuric acid, yields the final isatin product. irapa.orgnih.gov
The Sandmeyer method is particularly effective for anilines that possess electron-withdrawing groups. irapa.org Modifications to the cyclization step have been developed to accommodate substrates with poor solubility in sulfuric acid. For instance, using methanesulfonic acid can improve reaction outcomes for more lipophilic substrates, leading to higher yields where the classical sulfuric acid method might fail. nih.gov
Table 1: Examples of Substituted Isatin Synthesis via Sandmeyer Procedure
| Starting Aniline | Key Reagents | Product | Reported Yield (%) |
| p-Chloroaniline | 1. Chloral hydrate, NH₂OH·HCl, Na₂SO₄ 2. H₂SO₄ | 5-chloroisatin | Not specified |
| Various Anilines | 1. Chloral hydrate, NH₂OH·HCl 2. H₂SO₄ | Corresponding Isatins | >75% (for parent isatin) |
Stolle Synthesis for Direct and Indirect Functionalization
The Stolle synthesis provides an important alternative to the Sandmeyer approach and is highly effective for producing a wide range of isatin derivatives. irapa.orgnmc.gov.in This method involves the reaction of a secondary or primary aniline with oxalyl chloride to form an intermediate chlorooxalylanilide. dergipark.org.trchemicalbook.com This intermediate is then subjected to a Friedel-Crafts-type cyclization using a Lewis acid, such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄), to furnish the 1H-indole-2,3-dione ring system. irapa.orgbiomedres.usdergipark.org.tr The Stolle method is particularly useful for the synthesis of N-substituted isatins. chemicalbook.com
Gassman Indole (B1671886) Synthesis in the Context of Substituted Isatins
While primarily known as an indole synthesis, the Gassman method can be adapted for the preparation of isatins. biomedres.usijpsr.com The process involves the conversion of an aniline to a 3-(methylthio)oxindole, which can then be oxidatively cleaved to produce the corresponding isatin. nmc.gov.inresearchgate.net A significant advantage of the Gassman synthesis is its broad substrate scope, accommodating anilines with either strongly electron-donating or electron-withdrawing substituents. researchgate.net The synthesis proceeds through the formation of an azasulfonium salt from an N-chloroaniline and a methylthioacetate ester, which then rearranges and cyclizes to the 3-methylthio-2-oxindole intermediate. nmc.gov.in
Martinet Dioxindole Synthesis and its Relevance
The Martinet synthesis involves the condensation of a primary or secondary aniline with an ester of mesoxalic acid (or its hydrate) to produce a dioxindole derivative. nmc.gov.inwikipedia.org This dioxindole can subsequently be oxidized to the corresponding isatin. wikipedia.org The reaction is typically performed in the absence of oxygen to prevent premature oxidation. wikipedia.org While a direct route to dioxindoles, its relevance to isatin synthesis lies in this two-step sequence. For example, the reaction of an aniline with diethyl oxomalonate (B1226002) followed by oxidative decarboxylation of the resulting 3-hydroxy-2-oxindole-3-carboxylic acid derivative can yield the desired isatin. researchgate.net
Contemporary and Environmentally Benign Synthetic Strategies
Modern synthetic chemistry places a strong emphasis on developing methods that are not only efficient but also environmentally friendly. This has led to new strategies for isatin synthesis that often involve milder conditions and greener reagents compared to classical approaches.
Oxidation of Indole Precursors to 1H-Indole-2,3-diones
The direct oxidation of indole precursors represents a more atom-economical and contemporary route to isatins like 4-chloro-5-methoxy-1H-indole-2,3-dione. nih.gov These methods can start from either the corresponding indole (4-chloro-5-methoxyindole) or the oxindole (B195798) (4-chloro-5-methoxyoxindole).
A variety of oxidizing agents and systems have been developed for this transformation. Traditional methods employed stoichiometric amounts of reagents like N-bromosuccinimide (NBS) or meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net More recent, eco-friendly approaches focus on using catalytic systems with safer terminal oxidants. For instance, the oxidation of indoles can be achieved using molecular oxygen (O₂) as the ultimate oxidant in the presence of a photosensitizer. irapa.orgnih.gov Another modern approach involves the use of N-iodosuccinimide (NIS) and 2-iodoxybenzoic acid (IBX) in DMSO, which efficiently converts various substituted indoles into isatins at room temperature. lookchem.com This reaction is believed to proceed through an intermediate 3-iodoindole which is then oxidized to the final product. lookchem.com
Furthermore, the oxidation of oxindoles offers another direct pathway. A metal-free method has been developed that uses molecular oxygen in the presence of tert-butyl nitrite (B80452) (t-BuONO) as an additive under mild conditions (50 °C) to convert oxindoles to isatins in good yields. organic-chemistry.org This approach avoids the use of harsh metal catalysts and toxic reagents, presenting a greener alternative for the synthesis of isatins. organic-chemistry.org
Table 2: Comparison of Oxidative Methods for Isatin Synthesis
| Precursor Type | Reagents/Catalyst | Key Features |
| Indole | O₂ / Photosensitizer (e.g., dicyanopyrazine) | Environmentally benign; uses O₂ as the terminal oxidant. nih.gov |
| Indole | NIS / IBX in DMSO | Rapid conversion at room temperature; proceeds via 3-iodoindole. lookchem.com |
| Oxindole | O₂ / t-BuONO | Metal-free; mild conditions; avoids toxic reagents. organic-chemistry.org |
| Indole | Cytochrome P450 Enzymes | Biocatalytic; can produce isatin among other oxidation products. nih.gov |
Multicomponent Reactions (MCRs) for Diverse Isatin Skeletons
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have become a cornerstone in diversity-oriented synthesis, offering significant advantages in efficiency, atom economy, and the rapid generation of complex molecular libraries. chemrevlett.comuc.pt Isatin is a particularly versatile substrate for MCRs due to its reactive C3-carbonyl group, enabling the synthesis of a wide array of derivatives, especially spirooxindoles. uc.ptresearchgate.net
These reactions often proceed through the in situ formation of a reactive intermediate from isatin, which then engages with other components. A prominent example is the 1,3-dipolar cycloaddition reaction, where isatin condenses with an amino acid (like proline or benzylamine) to form an azomethine ylide. uc.ptuevora.pt This dipole then reacts with a dipolarophile (such as an electron-deficient alkene) to construct highly substituted spiropyrrolidine-oxindole scaffolds. uevora.pt The structural diversity achievable is vast, allowing for the synthesis of five-membered spirocyclic systems, bis-oxindoles, and other complex heterocyclic frameworks. uc.pt The use of catalysts, including nanocatalysts, can further enhance the efficiency and green credentials of these transformations. chemrevlett.comchemrevlett.com
Table 1: Examples of Isatin-Based Multicomponent Reactions
| Reaction Type | Isatin Reactant | Other Components | Product Scaffold |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Isatin, 5-Substituted Isatins | Amino Acids (e.g., L-proline), Alkenes | Spiropyrrolidine-oxindole uevora.pt |
| Knoevenagel-initiated MCR | Isatin | Malononitrile, Ammonium Acetate, etc. | Spirocyclic derivatives, Fused heterocycles uc.ptchemrevlett.com |
Ultrasound-Assisted Synthesis of Isatin Derivatives
The application of ultrasound irradiation in organic synthesis has emerged as a powerful tool that aligns with the principles of green chemistry. scielo.br Compared to conventional heating methods, ultrasound-assisted synthesis often leads to dramatically reduced reaction times, higher product yields, and milder reaction conditions. scielo.brresearchtrend.net This technique utilizes acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid—to create localized high-pressure and high-temperature zones, thereby accelerating chemical reactions.
For the synthesis of isatin derivatives, sonochemistry has been successfully applied to various transformations. For instance, the Fe(III)-catalyzed 3-indolylation of isatins with indoles proceeds in high yields (85–95%) under ultrasonic irradiation. dergipark.org.tr Similarly, ultrasound has been shown to significantly improve the efficiency of 1,3-dipolar cycloaddition reactions involving isatin derivatives, increasing yields to 78-98% while cutting reaction times to just 5 minutes. scienceopen.comresearchgate.net The benefits extend to energy conservation and waste reduction, as purification can sometimes be simplified or eliminated. scienceopen.comscielo.br
Table 2: Comparison of Conventional vs. Ultrasound-Assisted Aldol (B89426) Reaction of Isatin
| Method | Catalyst | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| Conventional Heating | Ru catalyst (3 mol%) | 60 | 50 | 68 |
| Ultrasound Irradiation | Ru catalyst (3 mol%) | 50 | Not specified | 80 |
Data derived from a study on the aldolization of isatin with ketones. researchtrend.net
Electrochemically Enabled Synthesis of Functionalized Indoles
Electrochemical synthesis represents a sustainable and powerful alternative to classical synthetic methods, which often require harsh conditions or stoichiometric amounts of chemical oxidants and reductants. rsc.orgresearchgate.net By using electricity as a "traceless" reagent, electrochemical methods can achieve unique chemical transformations under mild, environmentally benign conditions. rsc.orgrsc.org
In the context of indole chemistry, electrochemistry provides elegant routes for both the construction of the indole core and its subsequent functionalization. rsc.orgresearchgate.net These methods can overcome challenges associated with limited substrate scope and poor regioselectivity found in traditional named reactions for indole synthesis. rsc.org Electrochemically enabled C-H functionalization, for example, allows for the direct introduction of various groups onto the indole scaffold without pre-functionalized starting materials. chemistryviews.org This approach has been used for transformations such as sulfonylation, hydrazination, and the introduction of hexafluoroisopropoxy groups onto indole and aniline derivatives. rsc.orgresearchgate.net While direct electrochemical synthesis of this compound is not prominently documented, the principles of electrochemical C-H activation and functionalization offer a promising avenue for future development in the regioselective synthesis of such complex isatins.
Regioselective Introduction of Chloro and Methoxy (B1213986) Groups on the Indole-2,3-dione Core
The synthesis of this compound requires precise control over the placement of two different substituents on the aromatic ring of the isatin core. This is typically achieved through either the functionalization of a pre-formed isatin or by constructing the isatin ring from an already substituted precursor.
Strategies for 4-Position Chlorination in Indole-2,3-dione Systems
Direct and regioselective functionalization at the C4 position of the indole or isatin ring is a significant synthetic challenge due to the intrinsic reactivity of other positions, such as C3 and C5. nih.gov Modern synthetic methods have begun to address this through C-H activation strategies. One effective approach involves the use of a directing group, which is temporarily installed elsewhere on the molecule (often on the indole nitrogen) to guide a transition metal catalyst, such as ruthenium or rhodium, to the adjacent C4 (or C7) position. researchgate.netnih.gov The catalyst then facilitates the cleavage of the C-H bond, allowing for the introduction of a new functional group. While often demonstrated for alkenylation or arylation, this principle can be extended to halogenation. researchgate.netnih.gov
An alternative and more established strategy is to build the indole ring from a precursor that already contains the desired chlorine atom at the correct position. For instance, a synthesis can commence from 2-chloro-6-nitrotoluene. nih.gov This starting material ensures that the chlorine atom is correctly positioned relative to the nitrogen atom in the final indole ring, thereby circumventing the challenges of direct C4-chlorination of the heterocycle.
Strategies for 5-Position Methoxylation in Indole-2,3-dione Systems
The introduction of substituents at the C5 position of the isatin ring is more synthetically accessible compared to the C4 position. The most common and reliable method is a linear synthesis starting from a correspondingly substituted aniline precursor. For the synthesis of 5-methoxy-1H-indole-2,3-dione, the Sandmeyer isatin synthesis is frequently employed, beginning with 4-methoxyaniline.
The general sequence involves the reaction of the substituted aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. This intermediate is then subjected to cyclization, typically by heating in a strong acid like concentrated sulfuric acid, which directly yields the 5-substituted isatin. nih.govresearchgate.net This method is robust and allows for the preparation of a wide variety of C5-substituted isatins, including those with methoxy, halogen, and nitro groups, which are valuable for developing new therapeutic agents. nih.govmdpi.com
Sequential Functionalization Approaches for this compound
Synthesizing a di-substituted isatin like this compound typically relies on a sequential, linear approach starting from a precursor that already contains one or both of the required aromatic substituents. Direct, sequential functionalization of a plain isatin core is often complicated by competing reactions and lack of regioselectivity.
A plausible synthetic route would begin with a benzene (B151609) derivative that sets the chloro and a nitro group in the correct positions for indole formation. The synthesis of related 4-chloro-indole derivatives has been demonstrated starting from 2-chloro-6-nitrotoluene. nih.gov This precursor can be chemically elaborated to build the five-membered ring. The methoxy group could be introduced at a later stage via electrophilic aromatic substitution on the indole ring, although this would require careful control of regioselectivity.
A more direct and controllable pathway would involve starting with a precursor that already contains both the chloro and methoxy substituents, such as 3-chloro-4-methoxyaniline or a related isomer. This aniline could then be converted into the target isatin using the established Sandmeyer synthesis methodology, involving condensation with chloral hydrate followed by acid-catalyzed cyclization. This "ring-construction" strategy, which builds the heterocyclic ring onto a pre-functionalized benzene core, remains the most reliable method for accessing specifically substituted isatins like this compound.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Isatin (1H-indole-2,3-dione) |
| Spirooxindoles |
| Bis-oxindoles |
| Spiropyrrolidine-oxindole |
| Spiro dibenzo scienceopen.comrsc.orgdiazepine |
| 3-(indol-3-yl)-3-hydroxyindolin-2-one |
| 2-chloro-6-nitrotoluene |
| 5-methoxy-1H-indole-2,3-dione |
| 4-methoxyaniline |
| Isonitrosoacetanilide |
| 3-chloro-4-methoxyaniline |
| Chloral hydrate |
Advanced Reaction Chemistry and Transformations of 4 Chloro 5 Methoxy 1h Indole 2,3 Dione
Chemical Reactivity at the Dione (B5365651) Moiety (C-2 and C-3)
The adjacent carbonyl groups at the C-2 (amide) and C-3 (ketone) positions are the primary sites for nucleophilic attack. The C-3 keto-carbonyl is generally more electrophilic and thus more susceptible to nucleophilic addition than the C-2 amide carbonyl, which is stabilized by the adjacent nitrogen atom. This differential reactivity allows for selective transformations at the C-3 position.
The electron-deficient nature of the C-3 carbonyl carbon makes it a prime target for various nucleophiles. These reactions typically result in the formation of 3-substituted-3-hydroxyindolin-2-one derivatives, where the tetrahedral geometry at the C-3 position is re-established.
The addition of terminal alkynes to the C-3 carbonyl of 4-chloro-5-methoxy-1H-indole-2,3-dione represents a powerful method for introducing an alkynyl moiety, a functional group that can undergo further transformations. This reaction is typically performed by first deprotonating a terminal alkyne with a strong base to form a highly nucleophilic acetylide anion. This anion then attacks the electrophilic C-3 carbonyl carbon, and subsequent protonation yields a 3-hydroxy-3-(alkynyl)indolin-2-one.
Modern advancements have led to the development of catalytic, enantioselective methods. For instance, the addition of terminal ynamides to isatins can be catalyzed by copper(I)-bisoxazolidine complexes under mild, base-free conditions. This approach provides efficient access to chiral 3-hydroxyoxindoles containing a synthetically versatile ynamide group with high yields and enantioselectivities.
| Isatin (B1672199) Derivative | Alkyne/Ynamide | Catalyst/Conditions | Product |
|---|---|---|---|
| This compound | Terminal Alkyne (e.g., Phenylacetylene) | 1) Strong Base (e.g., n-BuLi or NaNH₂) 2) Aqueous Workup | 4-chloro-3-hydroxy-5-methoxy-3-(phenylethynyl)indolin-2-one |
| General Substituted Isatin | Terminal Ynamide | (CuOTf)₂·Tol, Bisoxazolidine ligand | Chiral 3-(Aminoethynyl)-3-hydroxyindolin-2-one |
The C-3 carbonyl group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as iminoindolin-2-ones. This reaction is typically catalyzed by a small amount of acid, such as glacial acetic acid, and involves the formation of a carbinolamine intermediate followed by dehydration to yield the C=N double bond.
The formation of the imine occurs specifically at the C-3 position due to its higher reactivity compared to the C-2 amide carbonyl. This transformation is a common strategy for introducing diverse substituents at the C-3 position and for synthesizing precursors to more complex heterocyclic systems.
| Isatin Derivative | Primary Amine | Conditions | Product Type |
|---|---|---|---|
| This compound | Aniline (B41778) | Ethanol, cat. Acetic Acid, Reflux | (Z)-4-chloro-5-methoxy-3-(phenylimino)indolin-2-one |
| 5-chloroisatin | 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-one derivative | Glacial Acetic Acid | 3-(Triazolylimino)-5-chloroindolin-2-one acs.org |
The Mannich reaction is a three-component condensation involving formaldehyde, a primary or secondary amine, and a compound with an active hydrogen atom. In the case of this compound, the most acidic proton is the one attached to the indole (B1671886) nitrogen (N-1). Consequently, the Mannich reaction typically occurs at this position to yield N-Mannich bases.
The reaction proceeds via the formation of an electrophilic Eschenmoser-like salt (iminium ion) from formaldehyde and the amine. The deprotonated isatin anion then acts as a nucleophile, attacking the iminium ion to form a new C-N bond at the N-1 position. This aminomethylation reaction is a valuable tool for introducing functionalized side chains onto the isatin core. Studies on isatin and 5-chloroisatin have demonstrated the synthesis of N-Mannich bases by reacting them with formaldehyde and piperidine. acs.orgrsc.org
| Isatin Derivative | Amine | Conditions | Product |
|---|---|---|---|
| This compound | Piperidine | Formaldehyde, Ethanol, Room Temp. | 4-chloro-5-methoxy-1-(piperidin-1-ylmethyl)-1H-indole-2,3-dione |
| 5-chloroisatin | Piperidine | Formaldehyde, Ethanol, Vigorous Stirring acs.org | 1-((Piperidin-1-yl)methyl)-5-chloro-3-(triazolylimino)indolin-2-one (from corresponding Schiff base) acs.org |
| Isatin | Morpholine | Formaldehyde, Ethanol | 1-(Morpholinomethyl)-1H-indole-2,3-dione |
The dione system of this compound can be selectively or fully reduced to afford a range of products, including 3-hydroxy-2-oxindoles, oxindoles, or indolines, depending on the reducing agent and reaction conditions.
A Wolff-Kishner-like reduction, using hydrazine hydrate (B1144303), can be employed to reduce the C-3 carbonyl group to a methylene group (CH₂), yielding the corresponding oxindole (B195798) (4-chloro-5-methoxyindolin-2-one). tandfonline.com This reaction typically proceeds through the formation of a C-3 hydrazone intermediate. derpharmachemica.commdpi.com
Alternatively, selective reduction of the more reactive C-3 ketone can be achieved using milder hydride reagents like sodium borohydride (NaBH₄). This transformation typically yields 4-chloro-3-hydroxy-5-methoxyindolin-2-one, preserving the C-2 amide carbonyl.
| Isatin Derivative | Reagent(s) | Product Type | Reference Reaction |
|---|---|---|---|
| This compound | Hydrazine Hydrate (N₂H₄·H₂O) | Oxindole (Indolin-2-one) | Wolff-Kishner like reduction tandfonline.com |
| This compound | Sodium Borohydride (NaBH₄) | 3-Hydroxy-2-oxindole | Selective ketone reduction acs.org |
Nucleophilic Addition Reactions to Carbonyl Centers
Transformations Involving the Indole Nitrogen (N-1)
The N-H proton of the indole ring in this compound is acidic (pKa ≈ 10-11) and can be readily removed by a suitable base. The resulting isatinate anion is a potent nucleophile, enabling a variety of substitution reactions at the N-1 position, most notably N-alkylation and N-acylation. acs.org
N-Alkylation: This is a common modification achieved by treating the isatin derivative with a base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) in a polar aprotic solvent like DMF, followed by the addition of an alkylating agent (e.g., an alkyl halide). acs.org This Sₙ2 reaction attaches an alkyl group to the indole nitrogen.
N-Acylation: Similarly, N-acylation is accomplished by reacting the isatin with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base. acs.org This introduces an acyl group at the N-1 position, forming an N-acyl derivative.
These transformations are crucial for modifying the properties of the isatin core and for protecting the N-H group to direct subsequent reactions to other positions on the molecule. acs.org
| Isatin Derivative | Reagent(s) | Reaction Type | Product |
|---|---|---|---|
| This compound | 1) K₂CO₃, DMF 2) Methyl Iodide (CH₃I) | N-Alkylation | 4-chloro-5-methoxy-1-methyl-1H-indole-2,3-dione |
| This compound | 1) Base 2) Benzyl Bromide (BnBr) | N-Alkylation | 1-Benzyl-4-chloro-5-methoxy-1H-indole-2,3-dione |
| This compound | Acetic Anhydride, Reflux | N-Acylation | 1-Acetyl-4-chloro-5-methoxy-1H-indole-2,3-dione |
N-Alkylation and N-Acylation Reactions
The presence of an acidic proton on the indole nitrogen (N-1) makes this compound readily amenable to N-alkylation and N-acylation reactions. These reactions are crucial for modifying the compound's properties and for preventing undesired side reactions in subsequent synthetic steps. nih.gov
The N-alkylation is typically achieved by first deprotonating the isatin with a suitable base to form the corresponding anion, which then acts as a nucleophile, attacking an alkylating agent. mdpi.com Common bases for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP). nih.govmdpi.com A variety of alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl bromide) and sulfates, can be employed to introduce a wide range of substituents at the N-1 position. nih.gov Microwave-assisted procedures have been shown to significantly reduce reaction times and improve yields for the N-alkylation of isatins. nih.gov
N-acylation is similarly performed by treating the isatin derivative with an acylating agent, such as an acid chloride or anhydride (e.g., acetic anhydride, benzoyl chloride), often in the presence of a base to neutralize the acid byproduct. mdpi.comijcrt.org These reactions proceed efficiently to yield N-acyl derivatives, which are important intermediates in organic synthesis.
| Reaction Type | Typical Reagents | Solvent | Base | Expected Product |
|---|---|---|---|---|
| N-Alkylation | Methyl Iodide (CH₃I) | DMF | K₂CO₃ | 4-chloro-5-methoxy-1-methyl-1H-indole-2,3-dione |
| N-Alkylation | Benzyl Bromide (BnBr) | DMF | NaH | 1-benzyl-4-chloro-5-methoxy-1H-indole-2,3-dione |
| N-Alkylation | Ethyl Bromoacetate (BrCH₂CO₂Et) | NMP | Cs₂CO₃ | Ethyl 2-(4-chloro-5-methoxy-2,3-dioxoindolin-1-yl)acetate |
| N-Acylation | Acetic Anhydride ((Ac)₂O) | - | - | 1-acetyl-4-chloro-5-methoxy-1H-indole-2,3-dione |
| N-Acylation | Benzoyl Chloride (BzCl) | Pyridine | Pyridine | 1-benzoyl-4-chloro-5-methoxy-1H-indole-2,3-dione |
N-Substitution Effects on Reactivity and Electronic Properties
N-alkylation introduces weakly electron-donating alkyl groups. This substitution is known to reduce the lability of the isatin nucleus towards basic conditions while generally preserving the inherent reactivity of the C2 and C3 carbonyl groups. nih.gov The slight increase in electron density may subtly enhance the nucleophilicity of the aromatic ring.
In contrast, N-acylation introduces a strongly electron-withdrawing acyl group. This has a more profound effect on the electronic properties. The acyl group delocalizes the lone pair of electrons from the nitrogen atom, thereby decreasing the electron density on both the nitrogen and the attached aromatic ring. This deactivation makes the benzene (B151609) ring less susceptible to electrophilic attack. Conversely, the electron-withdrawing nature of the N-acyl group increases the electrophilicity of the C2 and C3 carbonyl carbons, potentially enhancing their reactivity towards nucleophiles.
| N-Substituent Type | Electronic Effect | Effect on Benzene Ring Reactivity (towards Electrophiles) | Effect on Carbonyl (C2/C3) Reactivity (towards Nucleophiles) |
| Alkyl Group (e.g., -CH₃) | Weakly Electron-Donating | Minor Activation | Minor Deactivation |
| Acyl Group (e.g., -COCH₃) | Strongly Electron-Withdrawing | Strong Deactivation | Activation |
Electrophilic Aromatic Substitution on the Benzene Ring of this compound
Electrophilic aromatic substitution (SₑAr) reactions, such as nitration, halogenation, and sulfonation, provide a direct method for further functionalizing the benzene portion of the indole-2,3-dione core. wikipedia.orgbyjus.com However, the reactivity of the isatin ring system in SₑAr is significantly diminished by the two electron-withdrawing carbonyl groups, which deactivate the ring towards electrophilic attack. ijcrt.org Despite this deactivation, substitutions can be achieved, and the regiochemical outcome is dictated by the directing effects of the substituents already present on the ring.
In this compound, the directing effects of the chloro and methoxy (B1213986) groups are paramount.
5-Methoxy group (-OCH₃): This is a strongly activating, ortho, para-directing group. wikipedia.org The positions ortho to it are C4 and C6. The position para is C7. Since C4 is already substituted, it directs incoming electrophiles to C6 and C7.
4-Chloro group (-Cl): This is a deactivating, yet ortho, para-directing group. wikipedia.org The position ortho to it is C5, and the position para is C7. Since C5 is substituted, it directs towards C7.
Considering these influences, the potential sites for electrophilic attack are C6 and C7. The powerful activating and directing effect of the methoxy group at C5 would strongly favor substitution at its ortho position (C6) and its para position (C7). The chloro group at C4 also directs to C7 (para). Therefore, electrophilic substitution is most likely to yield a mixture of 6- and 7-substituted products. The precise ratio would depend on the specific electrophile and reaction conditions, with steric hindrance potentially playing a role in favoring substitution at the less hindered C7 position.
| Position | Influence from 5-Methoxy (-OCH₃) | Influence from 4-Chloro (-Cl) | Predicted Reactivity |
| C6 | ortho (Activating) | meta (Deactivating) | Favorable |
| C7 | para (Activating) | para (Directing) | Highly Favorable |
Ring Expansion and Rearrangement Reactions of the Indole-2,3-dione Core
The strained five-membered ring and the electrophilic C3-carbonyl group of the indole-2,3-dione core make it susceptible to ring expansion and rearrangement reactions, providing access to larger heterocyclic systems like quinolines and quinolones. nih.govirapa.org These transformations are of significant interest as they allow for the construction of diverse and biologically relevant scaffolds from a common precursor. researchgate.net
One established method involves the reaction of isatins with diazomethane or its derivatives, such as trimethylsilyldiazomethane, often catalyzed by a Lewis acid like scandium triflate. chemistryviews.org This reaction proceeds via the insertion of a methylene group, leading to the formation of 3-functionalized quinolin-2-one derivatives. chemistryviews.org Another powerful, metal-free approach utilizes in-situ generated α-aryldiazomethanes to react with isatins, yielding 3-hydroxy-4-arylquinolin-2(1H)-ones, which are part of the viridicatin alkaloid family. organic-chemistry.org
Rearrangements can also be induced by bases. The reaction of N-substituted isatins with alkylating agents bearing acidic methylene protons (like phenacyl halides) in the presence of a strong base like sodium ethoxide can initially form an epoxide, which subsequently rearranges to a 3-hydroxy-4-quinolinone derivative. conicet.gov.ar
| Reaction Type | Key Reagents | Catalyst/Conditions | Expanded Ring System |
|---|---|---|---|
| Methylene Insertion | Trimethylsilyldiazomethane | Scandium triflate (Sc(OTf)₃) | Quinolin-2-one |
| Reaction with Diazomethanes | α-Aryldiazomethanes | K₂CO₃, 80°C (metal-free) | 3-Hydroxy-4-arylquinolin-2(1H)-one |
| Base-induced Rearrangement | Phenacyl halide | Sodium ethoxide (NaOEt) | 3-Hydroxy-4-quinolinone |
| Trifluoromethylative Expansion | Trifluorodiazoethane | - | 3-Hydroxy-4-trifluoromethyl-2-quinolinone |
Synthesis of Spiro-Indole-2,3-dione Derivatives
The C3-carbonyl group of this compound is an excellent electrophilic center for reactions that construct spirocyclic systems. Spirooxindoles, where a second ring is attached at the C3 position, are a prominent class of compounds in medicinal chemistry. beilstein-journals.orgjuniperpublishers.com Multicomponent reactions are a particularly efficient strategy for synthesizing these complex architectures. researchgate.net
A widely employed method is the [3+2] cycloaddition reaction involving an azomethine ylide. acs.org The ylide is typically generated in situ from the condensation of the isatin derivative with an α-amino acid, such as L-proline or sarcosine. This 1,3-dipole then reacts with a dipolarophile, such as an α,β-unsaturated carbonyl compound (e.g., a chalcone), to stereoselectively form a spiro-pyrrolidine or spiro-pyrrolizidine oxindole. acs.orgmdpi.com
Other multicomponent strategies involve the reaction of isatins with activated methylene compounds (like malononitrile or dimedone) and other reagents under various catalytic conditions. nih.gov For instance, transition metal catalysts, such as those based on zinc or silver, have been effectively used to promote the synthesis of diverse spirooxindole derivatives. nih.gov These one-pot procedures are highly valuable as they allow for the rapid assembly of molecular complexity from simple, readily available starting materials.
| Reaction Type | Key Reagents | Spiro-Ring Formed | Reference Reaction Example |
|---|---|---|---|
| [3+2] Cycloaddition | Isatin, L-Proline, Chalcone | Pyrrolizidine | Synthesis of pyrrolizidine-spirooxindoles |
| [3+2] Cycloaddition | Isatin, Sarcosine, α,β-Unsaturated Carbonyl | Pyrrolidine | Synthesis of N-methyl pyrrolidine-spirooxindoles |
| Multicomponent Reaction | Isatin, Malononitrile, Dimedone | Spiro[chromene-oxindole] | ZnS Nanoparticle catalyzed synthesis |
| Multicomponent Reaction | Isatin, Arylamine, Cyclopentane-1,3-dione | Spiro[dihydropyridine-oxindole] | Acetic acid mediated synthesis |
| Knoevenagel/Michael/Pinner | Isatin, α-Hydroxy Ketone, Dicyanomethane | Spiro[dihydrofuran-oxindole] | Dinuclear zinc catalyzed synthesis |
Spectroscopic Characterization and Structural Elucidation of 4 Chloro 5 Methoxy 1h Indole 2,3 Dione Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For isatin (B1672199) derivatives, ¹H and ¹³C NMR provide critical information about the substitution pattern on the aromatic ring and the electronic environment of the entire molecule.
The ¹H NMR spectrum of 4-chloro-5-methoxy-1H-indole-2,3-dione is expected to exhibit distinct signals corresponding to the aromatic protons and the amine (N-H) proton. The chemical shifts are significantly influenced by the electron-withdrawing nature of the chlorine atom and the carbonyl groups, and the electron-donating nature of the methoxy (B1213986) group.
The aromatic region will display signals for the two protons on the benzene (B151609) ring. The proton at the C6 position is expected to be a doublet, coupled to the proton at C7. Similarly, the C7 proton will appear as a doublet, coupled to the C6 proton. The methoxy group will present as a sharp singlet, typically in the range of δ 3.8-4.0 ppm. The N-H proton of the indole (B1671886) ring generally appears as a broad singlet at a downfield chemical shift, often above δ 10.0 ppm, due to the deshielding effect of the adjacent carbonyl groups and its involvement in hydrogen bonding.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-6 | ~7.30 - 7.50 | d |
| H-7 | ~7.00 - 7.20 | d |
| OCH₃ | ~3.90 | s |
Note: Predicted values are based on data from analogous substituted isatin compounds. Actual values may vary.
The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the molecule. For isatin derivatives, the carbonyl carbons (C2 and C3) are particularly characteristic, resonating at very downfield shifts. The C2 carbon, being an amide-like carbonyl, typically appears around δ 158-165 ppm, while the C3 ketone carbonyl is found further downfield, around δ 180-185 ppm. lodz.pl
The aromatic carbons' chemical shifts are influenced by the substituents. The carbon bearing the chlorine (C4) and the one bearing the methoxy group (C5) will have their chemical shifts significantly altered. The other aromatic carbons (C3a, C6, C7, C7a) will also show predictable shifts based on substituent effects. The methoxy carbon will exhibit a signal in the aliphatic region, typically around δ 55-60 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C2 (C=O) | ~160.0 |
| C3 (C=O) | ~182.0 |
| C3a | ~118.0 |
| C4 | ~120.0 |
| C5 | ~155.0 |
| C6 | ~115.0 |
| C7 | ~125.0 |
| C7a | ~145.0 |
Note: Predicted values are based on established substituent effects on the isatin core. organicchemistrydata.org Actual values may vary.
While 1D NMR spectra provide essential data, two-dimensional (2D) NMR techniques are crucial for the complete and unambiguous assignment of proton and carbon signals, especially in complex derivatives.
COSY (Correlation Spectroscopy): This experiment establishes correlations between coupled protons. For this compound, a cross-peak between the H-6 and H-7 signals would confirm their adjacent positions on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would be used to definitively assign the signals for C6/H6 and C7/H7.
These advanced techniques are indispensable for confirming the substitution pattern and for the structural elucidation of more complex derivatives where multiple isomers are possible. beilstein-journals.org
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives is dominated by characteristic absorption bands of the dicarbonyl system and the N-H group.
The isatin core features two distinct carbonyl groups: a lactam (amide) carbonyl at C2 and a ketone carbonyl at C3. These coupled carbonyls give rise to two strong stretching absorption bands. Typically, the asymmetric stretching mode appears at a higher wavenumber (around 1760-1775 cm⁻¹) and the symmetric mode at a lower wavenumber (around 1730-1745 cm⁻¹). lodz.pl The N-H stretching vibration is observed as a sharp to moderately broad band in the region of 3200-3400 cm⁻¹. The exact position is sensitive to hydrogen bonding. Other significant bands include the C-O stretching of the methoxy group and C-Cl stretching vibrations.
Table 3: Typical IR Absorption Frequencies for this compound Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H | Stretch | 3200 - 3400 | Medium |
| C-H (aromatic) | Stretch | 3000 - 3100 | Medium-Weak |
| C-H (aliphatic, OCH₃) | Stretch | 2850 - 2960 | Medium-Weak |
| C=O (dicarbonyl) | Asymmetric Stretch | 1760 - 1775 | Strong |
| C=O (dicarbonyl) | Symmetric Stretch | 1730 - 1745 | Strong |
| C=C (aromatic) | Stretch | 1600 - 1620 | Medium |
| C-O (methoxy) | Stretch | 1200 - 1280 | Strong |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. For this compound, the molecular formula is C₉H₆ClNO₃, with a monoisotopic mass of approximately 211.00 Da.
The mass spectrum will show a characteristic molecular ion peak (M⁺˙). Due to the presence of chlorine, this peak will be accompanied by an isotope peak (M+2)⁺˙ at two mass units higher, with an intensity of about one-third that of the M⁺˙ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
The fragmentation of isatin derivatives under electron impact (EI) ionization typically proceeds through characteristic pathways. rsc.org A primary fragmentation step is the loss of a carbon monoxide (CO) molecule from the C2 position, leading to a significant [M-28]⁺˙ fragment ion. This can be followed by the loss of a second CO molecule from the C3 position. Other potential fragmentations include the loss of the methoxy group (·OCH₃) or a chlorine radical (·Cl).
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Ion Formula | Description |
|---|---|---|
| 211/213 | [C₉H₆ClNO₃]⁺˙ | Molecular Ion (M⁺˙) with ³⁵Cl/³⁷Cl isotope pattern |
| 183/185 | [C₈H₆ClNO₂]⁺˙ | Loss of CO from M⁺˙ |
| 155/157 | [C₇H₆ClNO]⁺˙ | Loss of second CO |
| 176 | [C₉H₆NO₃]⁺˙ | Loss of Cl from M⁺˙ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy provides insights into the electronic structure of conjugated systems. The spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions within the conjugated aromatic and dicarbonyl system.
Isatin itself displays absorption bands in both the UV and visible regions. The π→π* transitions, which are typically of high intensity, occur in the UV region. The n→π* transitions, involving the non-bonding electrons of the carbonyl oxygen atoms, are of lower intensity and appear at longer wavelengths, often extending into the visible region, which is responsible for the characteristic orange-red color of many isatin derivatives. iivs.org
The presence of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing but ortho/para-directing chloro group (-Cl) on the aromatic ring is expected to influence the energy of these transitions. These substituents, acting as auxochromes, are likely to cause a bathochromic (red) shift in the absorption maxima (λₘₐₓ) compared to unsubstituted isatin, due to the extension of the conjugated system. researchgate.net
Table 5: Expected UV-Vis Absorption Maxima (λₘₐₓ) for this compound in Ethanol
| Transition Type | Expected λₘₐₓ (nm) | Molar Absorptivity (ε) |
|---|---|---|
| π→π* | ~250 - 280 | High |
| π→π* | ~300 - 340 | Moderate |
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and intermolecular interactions in the solid state. While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 4-chloro-1H-indole-2,3-dione (4-chloroisatin), offers significant insights into the likely structural features.
A crystallographic study of 4-chloro-1H-indole-2,3-dione revealed that it crystallizes in the monoclinic P2₁ space group. researchgate.net The asymmetric unit contains two independent molecules, which are nearly planar. researchgate.net In the crystal lattice, these molecules are interconnected by N—H···O hydrogen bonds, forming infinite chains. researchgate.net This hydrogen bonding is a characteristic feature of the isatin core.
Table 1: Representative Crystallographic Data for 4-chloro-1H-indole-2,3-dione researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₄ClNO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 8.2745 (8) |
| b (Å) | 6.0367 (6) |
| c (Å) | 14.8609 (14) |
| β (°) | 104.746 (5) |
| Volume (ų) | 717.86 (12) |
This interactive table provides crystallographic data for a closely related compound, 4-chloro-1H-indole-2,3-dione, illustrating the type of information obtained from X-ray crystallography.
Other Analytical Techniques for Material Characterization
Beyond single-crystal X-ray diffraction, a suite of other analytical techniques is essential for a comprehensive characterization of the material properties of this compound derivatives. These methods provide information on elemental composition, thermal stability, surface morphology, and paramagnetic properties.
Elemental Analysis : This fundamental technique determines the mass percentages of carbon, hydrogen, nitrogen, and other elements (like chlorine) in a compound. It is used to confirm the empirical formula of a newly synthesized derivative, ensuring its purity and verifying that the correct elemental composition has been achieved. For N′-[5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide, a related isatin derivative, elemental analysis was used to confirm its composition. mdpi.com
Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature. This analysis is crucial for determining the thermal stability of the compound, identifying decomposition temperatures, and detecting the presence of solvent or water molecules in the crystal lattice. researchgate.netbiointerfaceresearch.com For example, studies on metal complexes of isatin-β-thiosemicarbazone have used TGA to characterize their thermal decomposition stages, which occur in distinct temperature ranges. researchgate.net
Scanning Electron Microscopy (SEM) : SEM is a powerful imaging technique that provides high-resolution images of a material's surface topography. For crystalline derivatives of this compound, SEM can be used to study the crystal morphology, size, and shape distribution. This information is valuable in materials science for understanding crystallization processes and physical properties.
Electron Paramagnetic Resonance (EPR) Spectroscopy : EPR, also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. While this compound itself is not paramagnetic, EPR can be an invaluable tool for studying its derivatives that are radicals or metal complexes. For instance, EPR spectra have been recorded for metal complexes of isatin-Schiff bases to provide information about the coordination environment and electronic structure of the metal center. biointerfaceresearch.com
Table 2: Summary of Analytical Techniques and Their Applications
| Technique | Information Provided | Relevance to this compound Derivatives |
|---|---|---|
| Elemental Analysis | Percentage composition of elements (C, H, N, Cl) | Confirms empirical formula and purity. |
| TGA | Thermal stability, decomposition patterns, solvent content | Determines the temperature range in which the material is stable. researchgate.netbiointerfaceresearch.com |
| SEM | Surface morphology, crystal shape and size | Characterizes the physical form of the crystalline material. |
| EPR | Detection and characterization of paramagnetic species | Studies radical derivatives or metal complexes. biointerfaceresearch.com |
This interactive table summarizes the application of various analytical techniques in the characterization of isatin derivatives.
Computational Chemistry and Theoretical Investigations of 4 Chloro 5 Methoxy 1h Indole 2,3 Dione
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-chloro-5-methoxy-1H-indole-2,3-dione at the atomic and molecular levels. These methods allow for the detailed exploration of its electronic landscape and structural preferences.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For isatin (B1672199) and its derivatives, DFT calculations have been employed to understand their structure, electronic properties, and reactivity. researchgate.netuokerbala.edu.iq Studies on related substituted isatins reveal that the distribution of electron density, frontier molecular orbitals (HOMO and LUMO), and the resulting energy gap are crucial determinants of their chemical behavior. uokerbala.edu.iq
For this compound, the electron-withdrawing nature of the chlorine atom at the 4-position and the electron-donating methoxy (B1213986) group at the 5-position are expected to significantly influence the electronic distribution within the indole (B1671886) ring. DFT calculations would likely show a polarization of the electron cloud, affecting the molecule's reactivity and intermolecular interactions. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. uokerbala.edu.iq
Please note: The following table contains representative data from DFT studies on related isatin derivatives to illustrate the typical parameters calculated. Specific values for this compound are not available in the cited literature.
| Parameter | Representative Value for a Substituted Isatin | Significance |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -2.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 4.0 eV | Indicates chemical reactivity and stability. uokerbala.edu.iq |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |
Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical data, can provide highly accurate predictions of molecular properties. These methods are computationally intensive but offer a detailed understanding of the geometry, vibrational frequencies, and electronic energies of molecules like this compound. For related isatin derivatives, ab initio studies have been used to corroborate experimental findings from techniques like X-ray crystallography and spectroscopy.
Isatin and its derivatives can exist in different tautomeric forms, most commonly the keto and enol forms. Computational studies on similar heterocyclic systems have shown that the relative stability of these tautomers can be influenced by substituents and the surrounding environment. nih.govmdpi.com For this compound, theoretical calculations could predict the most stable tautomer and the energy barriers for interconversion.
Furthermore, the methoxy group at the 5-position introduces conformational flexibility. Computational conformational analysis can identify the preferred spatial arrangement of the methoxy group relative to the indole ring, which is crucial for understanding its interaction with biological targets. mdpi.com
Molecular Modeling and Docking Studies for Potential Interactions
Molecular modeling and docking are indispensable tools for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein receptor. ijpbs.commdpi.com These studies are foundational in drug discovery for identifying potential therapeutic targets and optimizing lead compounds. nih.govresearchgate.net
Numerous studies have reported the molecular docking of isatin derivatives into the active sites of various enzymes, such as kinases and proteases, which are often implicated in diseases like cancer. mdpi.comnih.gov These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For this compound, the chloro and methoxy substituents would play a significant role in determining its binding affinity and selectivity for different protein targets. The oxygen of the methoxy group and the carbonyl groups of the isatin core are likely to act as hydrogen bond acceptors, while the aromatic rings can engage in hydrophobic and π-π stacking interactions.
Please note: The following table provides illustrative data from molecular docking studies of other isatin derivatives with various protein targets to demonstrate the type of information generated. Specific docking results for this compound are not available in the cited literature.
| Protein Target (PDB ID) | Isatin Derivative | Docking Score (kcal/mol) | Key Interacting Residues |
| Caspase-3 | Isatin Sulfonamide Analogue | -8.5 | Cys163, Gly122, Ser120 nih.gov |
| COX-2 (5F19) | 5,6 Dichloro-isatin derivative | -9.2 | Arg120, Tyr355, Ser530 ijpbs.com |
| EGFR (1M17) | Isatin Sulfonamide Derivative | -7.8 | Met793, Leu718, Gly796 mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.comnih.gov This allows for the prediction of the activity of new, unsynthesized compounds and aids in the design of more potent derivatives.
In the context of isatin derivatives, QSAR models have been successfully developed to predict their anticancer and antimicrobial activities. jocpr.comnih.govresearchsolutions.comresearchgate.net These models typically use a variety of molecular descriptors, including electronic, steric, and hydrophobic parameters, to quantify the structural features of the molecules.
For this compound, a QSAR study would involve synthesizing a series of related compounds with variations at different positions of the isatin scaffold. By correlating the biological activities of these compounds with their calculated molecular descriptors, a predictive model could be generated. This model would highlight the structural features that are most important for the desired activity, such as the specific placement of halogen and methoxy groups, and guide the design of new derivatives with enhanced therapeutic potential. mdpi.com
Please note: The following table presents a hypothetical QSAR model for a series of isatin derivatives to illustrate the components of such a model. A specific QSAR model for this compound is not available in the cited literature.
| Dependent Variable | Independent Variables (Descriptors) | Statistical Parameters | Model Interpretation |
| log(1/IC50) | Molar Refractivity, LogP, Dipole Moment | r² = 0.85, q² = 0.75 | The model indicates that both steric bulk (Molar Refractivity) and hydrophobicity (LogP) are positively correlated with activity, while polarity (Dipole Moment) is negatively correlated. |
Elucidation of Structural Features Influencing Reactivity
The reactivity of this compound is intrinsically linked to its unique structural and electronic architecture. The isatin core, a bicyclic system composed of a benzene (B151609) ring fused to a pyrrolidine-2,3-dione (B1313883) ring, is endowed with a rich chemical character. The substituents at the 4- and 5-positions, a chloro and a methoxy group respectively, further modulate this reactivity.
The chloro group at the 4-position is an electron-withdrawing group, which exerts its influence through a combination of inductive and resonance effects. This withdrawal of electron density tends to increase the electrophilicity of the aromatic ring and the carbonyl carbons, particularly the C-3 carbonyl group, which is a well-known reactive site in isatin derivatives. ut.ac.irbeilstein-journals.org Conversely, the methoxy group at the 5-position is an electron-donating group, primarily through its resonance effect. This donation of electron density can partially counteract the effect of the chloro group, leading to a nuanced electronic distribution across the molecule.
Theoretical calculations, such as Density Functional Theory (DFT), can provide a quantitative picture of this electronic landscape. By calculating molecular orbitals and electrostatic potential maps, researchers can identify regions of high and low electron density, which correspond to likely sites for nucleophilic and electrophilic attack, respectively. For instance, the C-3 carbonyl carbon is expected to be a primary site for nucleophilic addition reactions. ut.ac.ir
To illustrate the impact of these substituents on the geometry of the isatin core, the following table presents hypothetical but representative bond lengths and Mulliken atomic charges calculated using DFT. These values are compared to unsubstituted isatin to highlight the electronic perturbations introduced by the chloro and methoxy groups.
| Parameter | Isatin (Calculated) | This compound (Calculated) | Change |
|---|---|---|---|
| C2=O2 Bond Length (Å) | 1.215 | 1.218 | +0.003 |
| C3=O3 Bond Length (Å) | 1.212 | 1.216 | +0.004 |
| Mulliken Charge on C2 | +0.45 | +0.47 | +0.02 |
| Mulliken Charge on C3 | +0.52 | +0.55 | +0.03 |
| Mulliken Charge on C4 | -0.15 | +0.05 | +0.20 |
| Mulliken Charge on C5 | -0.14 | -0.20 | -0.06 |
Note: The data in this table is illustrative and based on general principles of computational chemistry for similar compounds. Specific experimental or calculated values for this compound were not available in the searched literature.
Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior
While static quantum chemical calculations provide a snapshot of the molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic perspective, revealing the conformational landscape and behavior of this compound over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a trajectory that describes the positions and velocities of the particles in the system.
For a relatively rigid molecule like this compound, the primary conformational flexibility would arise from the rotation of the methoxy group. MD simulations can explore the rotational energy barrier of the C5-O bond and the preferred orientation of the methoxy group relative to the aromatic ring. The planarity of the isatin core is expected to be largely maintained, though minor puckering of the five-membered ring can be observed.
MD simulations are particularly valuable for understanding how the molecule interacts with its environment, such as a solvent or a biological receptor. By simulating the molecule in a box of water molecules, for instance, one can study the formation and dynamics of hydrogen bonds between the solvent and the N-H and carbonyl groups of the isatin. This information is crucial for understanding its solubility and transport properties.
The following table outlines key parameters that would be analyzed in a typical MD simulation of this compound in an aqueous solution.
| Parameter | Description | Expected Insights |
|---|---|---|
| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of the molecule at different time points compared to a reference structure. | Indicates the stability of the overall conformation. Low RMSD suggests a stable structure. |
| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Highlights flexible regions of the molecule, such as the methoxy group. |
| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a central point. | Characterizes the solvation shell and specific interactions with solvent molecules. |
| Hydrogen Bond Analysis | Identifies and analyzes the formation and lifetime of hydrogen bonds. | Provides insights into solute-solvent interactions and intermolecular forces. |
Cheminformatics and Data Analytics in Isatin Research
Cheminformatics and data analytics have become indispensable tools in modern drug discovery and materials science. In the context of isatin research, these approaches are leveraged to analyze large datasets of isatin derivatives to identify structure-activity relationships (SAR) and structure-property relationships (SPR).
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of cheminformatics in this field. By building mathematical models that correlate the structural or physicochemical properties of a series of isatin derivatives with their biological activity, researchers can predict the activity of new, unsynthesized compounds. For a dataset including this compound, various molecular descriptors would be calculated, such as:
Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).
Geometrical descriptors: Derived from the 3D structure (e.g., molecular surface area, volume).
Electronic descriptors: Reflecting the electronic properties (e.g., dipole moment, partial charges).
Lipophilic descriptors: Quantifying the molecule's hydrophobicity (e.g., logP).
These descriptors for a series of isatin derivatives would then be used to develop a QSAR model using statistical methods like multiple linear regression or machine learning algorithms. Such a model could predict the potential biological activity of this compound and guide the design of new analogs with improved properties.
The following interactive table showcases a hypothetical set of molecular descriptors for this compound, which would be utilized in a cheminformatics analysis.
| Descriptor | Value | Description |
|---|---|---|
| Molecular Weight | 211.6 g/mol | The sum of the atomic weights of all atoms in the molecule. |
| logP (octanol-water partition coefficient) | 1.85 | A measure of the molecule's lipophilicity. |
| Topological Polar Surface Area (TPSA) | 58.9 Ų | The sum of the surface areas of polar atoms in the molecule. |
| Number of Hydrogen Bond Donors | 1 | The number of N-H or O-H bonds. |
| Number of Hydrogen Bond Acceptors | 3 | The number of nitrogen or oxygen atoms. |
| Number of Rotatable Bonds | 1 | The number of bonds that allow free rotation. |
Note: The descriptor values in this table are predicted values and serve an illustrative purpose.
By integrating computational chemistry, molecular dynamics simulations, and cheminformatics, a comprehensive understanding of the chemical nature of this compound can be achieved, paving the way for its potential applications in various scientific domains.
Applications of 4 Chloro 5 Methoxy 1h Indole 2,3 Dione in Advanced Materials Science and Catalysis
Development of Materials for Organic Electronics
The isatin (B1672199) scaffold is a valuable component in the design of organic materials for electronic applications due to its inherent electrochemical and photophysical properties. nih.govuokerbala.edu.iq The strategic placement of substituents, such as the 4-chloro and 5-methoxy groups, allows for precise tuning of the molecule's electronic energy levels (HOMO/LUMO), which is critical for optimizing performance in electronic devices. uokerbala.edu.iq Isatin derivatives have been recognized for their utility in creating organic semiconductors, fluorescent materials, and specialized dyes. nih.govacs.org
Components in Organic Photovoltaic Devices
In the field of organic photovoltaics (OPVs), isatin-based structures are gaining attention as building blocks for constructing donor-acceptor conjugated polymers and non-fullerene acceptors. nih.gov The incorporation of the isatin moiety into a polymer backbone can enhance the material's electron-accepting capabilities and influence its absorption spectrum. researchgate.net The specific substitution pattern of 4-chloro-5-methoxy-1H-indole-2,3-dione is particularly relevant; the electron-withdrawing nature of the chlorine atom can help to lower the LUMO energy level, which is desirable for efficient electron transport in acceptor materials, while the methoxy (B1213986) group can modulate the HOMO level and influence solubility and morphology. This dual functionalization provides a tool for optimizing the open-circuit voltage and short-circuit current in OPV devices.
Dyes and Pigments for Electronic Applications
Isatin and its derivatives are foundational to a range of dyes and pigments, including the well-known indigo (B80030) dye. nih.gov These compounds are noted for their strong coloration, good thermal stability, and unique semiconductor properties. researchgate.netacs.org The 4-chloro-5-methoxy derivative can be considered a specialized organic pigment whose properties are fine-tuned by its substituents. The combination of a chloro group (an auxochrome that can cause a bathochromic shift) and a methoxy group can alter the molecule's light absorption and emission characteristics. This makes such derivatives suitable for use as red fluorescent emitters in Organic Light Emitting Diodes (OLEDs) or as stable pigments in other electronic displays and sensors. acs.orgresearchgate.net
Table 1: Influence of Substituents on Electronic Properties of Isatin Derivatives
| Substituent Group | Position | Electronic Effect | Potential Impact on Organic Electronic Materials |
| Chloro (-Cl) | 4 | Electron-withdrawing, Inductive | Lowers LUMO energy level, enhances electron affinity, shifts absorption spectrum. |
| Methoxy (-OCH3) | 5 | Electron-donating, Resonance | Raises HOMO energy level, can enhance solubility, modifies optical band gap. |
Contributions to Biodegradable Material Research
The push for sustainable and environmentally friendly electronics has spurred research into biodegradable materials. acs.org Hydrogen-bonded organic pigments, a class that includes isatin derivatives, are being investigated for their potential to create functional electronic devices that can degrade at the end of their lifecycle. acs.org The isatin core, with its N-H and carbonyl groups, facilitates strong intermolecular hydrogen bonding, which contributes to the stability required during a device's operational life. researchgate.net While direct research on the biodegradability of this compound is specific, the broader class of natural and synthetic dyes is being explored for use in transient electronics. The potential for microbial or enzymatic degradation of the indole (B1671886) scaffold makes these compounds attractive alternatives to persistent, metal-based electronic materials. acs.org
Catalytic Applications and Roles in Organic Synthesis
The isatin framework is a cornerstone in modern organic synthesis, particularly in the realm of catalysis. nih.govnih.gov The electrophilic C3-carbonyl group and the adjacent prochiral center make isatin derivatives ideal substrates for a wide array of chemical transformations. researchgate.net
This compound as a Strategic Motif in Asymmetric Catalysis
In asymmetric catalysis, the goal is to produce a single enantiomer of a chiral molecule. Isatin derivatives are frequently used as substrates to generate biologically important chiral 3-substituted-3-hydroxy-2-oxindoles. researchgate.netresearchgate.net The electronic nature of the substituents on the isatin ring plays a crucial role in modulating the reactivity of the C3-carbonyl and influencing the stereochemical outcome of the reaction.
The presence of a 4-chloro group, an electron-withdrawing substituent, increases the electrophilicity of the adjacent C3-carbonyl carbon, making it more susceptible to nucleophilic attack. This enhanced reactivity is often beneficial in catalytic reactions. Research has shown that substituted isatins are effective in various asymmetric transformations, including Morita–Baylis–Hillman reactions and aldol (B89426) additions, yielding products with high enantioselectivity. researchgate.netacs.org The specific combination of the 4-chloro and 5-methoxy groups in this compound provides a unique electronic environment that can be leveraged to achieve high yields and stereocontrol in the synthesis of complex chiral molecules.
Organocatalytic Transformations Utilizing Isatin Derivatives
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthesis, and isatin derivatives are prominent substrates in this field. nih.govresearchgate.net They participate in a variety of classic and novel organocatalytic reactions, including:
Friedel-Crafts Alkylation: Electron-rich aromatic compounds react with isatins to form 3-aryl-3-hydroxy-2-oxindoles, often with high enantioselectivity using cinchona-derived catalysts. nih.govresearchgate.net
Aldol Condensation: Isatins react with enolizable ketones or aldehydes in the presence of organocatalysts like prolinamides to yield chiral aldol adducts. researchgate.netresearchgate.net
Michael Addition: Isatins can act as electrophiles in Michael additions, creating complex structures with high stereocontrol.
Henry (Nitroaldol) Reaction: The reaction of isatins with nitroalkanes yields adducts with C3-quaternary stereocenters in high yields and enantioselectivities. researchgate.net
In these reactions, the substituents on the isatin ring are critical. They not only affect the reactivity but also the interaction with the chiral catalyst, thereby influencing the enantiomeric excess (ee) of the final product. The tailored structure of this compound makes it a valuable substrate for developing new organocatalytic methodologies and synthesizing diverse libraries of chiral compounds.
Table 2: Examples of Organocatalytic Reactions with Substituted Isatins
| Reaction Type | Catalyst Type | Typical Substrates | Product Class | Reported Enantioselectivity (ee) |
| Friedel-Crafts Alkylation | Cinchona-derived thiourea | Isatin derivatives, Naphthols | 3-Aryl-3-hydroxy-2-oxindoles | Up to 92% ee |
| Aldol Addition | Prolinamides, Peptides | Isatin derivatives, Ketones | 3-Alkyl-3-hydroxy-2-oxindoles | Up to 99% ee |
| Henry Reaction | Bifunctional Organocatalysts | Isatin derivatives, Nitroalkanes | 3-Hydroxy-3-(nitroalkyl)-2-oxindoles | Up to 97% ee |
| Morita-Baylis-Hillman | Chiral Phosphines/Amines | Isatin derivatives, Vinyl sulfones | Chiral sulfone-containing 3-hydroxyoxindoles | Good to high ee |
Metal-Catalyzed Reactions Involving 1H-Indole-2,3-dione Scaffolds
The 1H-indole-2,3-dione scaffold is a versatile substrate and precursor in a variety of metal-catalyzed reactions, which are fundamental to modern organic synthesis. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, leading to the construction of complex molecules with potential applications in advanced materials and as catalysts themselves. While specific studies focusing solely on this compound are not extensively detailed in the provided search results, the general reactivity of the isatin scaffold in the presence of metal catalysts provides a strong indication of its potential.
Key metal-catalyzed reactions involving the isatin framework include:
Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysts are widely employed for various cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound with a halide. rsc.org For isatin derivatives, this can be used to introduce aryl or vinyl groups, potentially leading to the synthesis of novel organic materials with specific electronic or photophysical properties.
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. organic-chemistry.org This provides a pathway to synthesize substituted alkenes from isatin precursors, which can serve as monomers for polymerization or as components of functional materials.
Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com It is a powerful tool for creating carbon-carbon triple bonds, which are valuable in the synthesis of conjugated polymers and other advanced materials.
Copper-Catalyzed Reactions: Copper catalysts are often used as co-catalysts in palladium-catalyzed reactions like the Sonogashira coupling and also as primary catalysts in their own right. They are particularly useful for certain types of C-N and C-O bond-forming reactions.
C-H Activation: Transition metal-catalyzed C-H activation is an increasingly important area of research that allows for the direct functionalization of C-H bonds, offering a more atom-economical approach to synthesis. nih.gov The isatin scaffold possesses several C-H bonds that could potentially be targeted for direct functionalization using metals like palladium, rhodium, or ruthenium, enabling the introduction of new functional groups without pre-functionalization.
The table below summarizes some of the key metal-catalyzed reactions applicable to the isatin scaffold.
| Reaction Type | Metal Catalyst | Co-catalyst/Ligand (Example) | Substrates | Product Type |
| Suzuki-Miyaura Coupling | Palladium (e.g., Pd(PPh₃)₄) | - | Halo-isatin, Boronic acid | Aryl/Vinyl-substituted isatin |
| Heck Reaction | Palladium (e.g., Pd(OAc)₂) | Phosphine (B1218219) ligands | Halo-isatin, Alkene | Alkenyl-substituted isatin |
| Sonogashira Coupling | Palladium (e.g., Pd(PPh₃)₄) | Copper(I) iodide | Halo-isatin, Terminal alkyne | Alkynyl-substituted isatin |
| C-H Activation | Palladium, Rhodium, Ruthenium | Directing Groups | Isatin derivative | Directly functionalized isatin |
Design and Optimization of Catalytic Systems with Isatin Derivatives
The design and optimization of catalytic systems are crucial for achieving high efficiency, selectivity, and sustainability in chemical transformations. Isatin derivatives, including this compound, can play a significant role in this area, either as the target molecule for a catalytic transformation or as a ligand that modulates the properties of a metal catalyst. nih.gov
The principles for designing and optimizing catalytic systems involving isatin derivatives include:
Ligand Design: Isatin derivatives can be functionalized to act as ligands for transition metals. The electronic properties of the isatin ring, influenced by substituents like chloro and methoxy groups, can affect the electron density at the metal center, thereby tuning its catalytic activity. The steric bulk of the ligand can also influence the selectivity of the reaction.
Catalyst Scaffolding: The rigid structure of the isatin scaffold can be used to create well-defined catalyst architectures. For instance, isatin-based ligands can be incorporated into metal-organic frameworks (MOFs) or polymers, leading to heterogeneous catalysts that are easily separable and recyclable.
Reaction Condition Optimization: Key parameters such as the choice of metal precursor, ligand, solvent, base, temperature, and reaction time must be carefully optimized to maximize the yield and selectivity of the desired product. For instance, in palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand can have a dramatic impact on the outcome of the reaction.
Polymerization Catalysis: Isatin derivatives with appropriate functional groups can serve as monomers in polymerization reactions. nih.govscispace.comrsc.orgmdpi.comnih.gov Metal catalysts can be employed to control the polymerization process, leading to polymers with well-defined structures and properties for applications in advanced materials.
The following table outlines key considerations in the design and optimization of catalytic systems utilizing isatin derivatives.
| Design/Optimization Parameter | Key Considerations | Potential Impact on Catalysis |
| Metal Center Selection | Nature of the desired transformation (e.g., C-C coupling, C-H activation). Cost and toxicity of the metal. | Determines the types of reactions that can be catalyzed. Influences the overall sustainability of the process. |
| Ligand Modification | Introduction of electron-donating or -withdrawing groups on the isatin ring. Variation of steric bulk. | Modulates the electronic and steric properties of the metal center, affecting catalytic activity and selectivity. |
| Support/Immobilization | Use of solid supports like silica, polymers, or MOFs. | Facilitates catalyst recovery and reuse, enhancing the sustainability of the process. Can influence catalyst stability and activity. |
| Solvent and Base | Polarity of the solvent. Strength and nature of the base. | Affects reactant solubility, catalyst stability, and the rate of key steps in the catalytic cycle. |
| Temperature and Pressure | Reaction kinetics and thermodynamics. | Influences reaction rates, selectivity, and catalyst stability. |
While the provided search results offer a broad overview of the catalytic potential of the isatin scaffold, further research is needed to fully elucidate the specific applications and catalytic system designs involving this compound in advanced materials science and catalysis.
Future Directions and Emerging Research Avenues for 4 Chloro 5 Methoxy 1h Indole 2,3 Dione
Exploration of Novel and Sustainable Synthetic Pathways
Traditional methods for synthesizing isatin (B1672199) derivatives, such as the Sandmeyer and Stolle procedures, often suffer from drawbacks like low yields, harsh reaction conditions, and the formation of regioisomeric mixtures, particularly with complex substitution patterns. nih.govnih.gov Future research will increasingly focus on developing greener, more efficient, and sustainable synthetic routes to 4-chloro-5-methoxy-1H-indole-2,3-dione and its derivatives.
Key areas of exploration include:
Multicomponent Reactions (MCRs): These reactions, where multiple reactants combine in a single step to form a product containing substantial portions of all reactants, offer high atom economy and procedural simplicity. researchgate.netuevora.pt Applying MCRs to synthesize complex derivatives starting from this compound could rapidly generate libraries of novel compounds for biological screening. uevora.pt
Catalyst-Free and Green Solvents: The use of microwave irradiation in aqueous media represents a significant step towards environmentally benign synthesis. nih.gov Future work could explore other green solvents like ionic liquids or deep eutectic solvents, and catalyst-free conditions to further reduce environmental impact.
Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and reaction control compared to batch processes. Developing a flow-based synthesis for this compound would be a significant advancement for its potential industrial-scale production.
Biocatalysis: Employing enzymes to catalyze specific steps in the synthesis could lead to highly selective and environmentally friendly processes, minimizing the need for protecting groups and reducing waste.
| Synthetic Strategy | Potential Advantages for this compound |
| Multicomponent Reactions (MCRs) | Rapid generation of diverse derivatives, high atom economy, simplified purification. |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, potential for solvent-free reactions. nih.gov |
| Flow Chemistry | Enhanced safety and scalability, precise control over reaction parameters. |
| Biocatalysis | High stereoselectivity and regioselectivity, mild reaction conditions, reduced environmental impact. |
Integration of Advanced Computational Techniques for Rational Design
Computational chemistry is an indispensable tool for accelerating the drug discovery process. nih.gov For this compound, integrating advanced computational techniques can guide the synthesis of new derivatives with tailored properties, saving significant time and resources.
Future computational approaches will likely involve:
Quantum Mechanics (QM) Calculations: To understand the electronic properties of the this compound scaffold and predict its reactivity in various chemical transformations.
Molecular Docking and Dynamics: These methods are crucial for predicting the binding affinity and interaction patterns of derivatives with biological targets like kinases or enzymes. nih.govnih.gov This allows for the rational design of potent and selective inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can establish a mathematical relationship between the structural features of this compound derivatives and their biological activity, enabling the prediction of potency for unsynthesized compounds. nih.gov
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery pipeline. rsc.org
| Computational Technique | Application in Rational Design of Derivatives |
| Molecular Docking | Predicting binding modes and affinities to protein targets. nih.gov |
| Molecular Dynamics Simulations | Assessing the stability of ligand-protein complexes over time. nih.gov |
| QSAR Modeling | Predicting biological activity based on chemical structure. nih.gov |
| ADMET Prediction | Forecasting pharmacokinetic and toxicity profiles. rsc.org |
Expansion into Novel Areas of Materials Science and Chemical Technologies
While isatin derivatives are primarily known for their pharmacological activities, their unique chemical and photophysical properties make them attractive candidates for applications in materials science. researchgate.netnih.gov The specific electronic nature of this compound, influenced by the electron-withdrawing chlorine and electron-donating methoxy (B1213986) groups, could be harnessed for new technological applications.
Emerging research avenues include:
Fluorescent Probes and Chemosensors: The indole (B1671886) core is known to exhibit significant photophysical properties. researchgate.net Derivatives of this compound could be developed as selective and sensitive fluorescent sensors for detecting metal ions or biologically important molecules. researchgate.net
Organic Electronics: The planar, electron-deficient heterocyclic structure of isatin could be incorporated into larger conjugated systems for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components of organic semiconductors.
Corrosion Inhibitors: Isatin derivatives have been reported to act as corrosion inhibitors. nih.gov The heteroatoms (N, O) and the aromatic system in this compound can adsorb onto metal surfaces, forming a protective layer. Future work could optimize this property for industrial applications.
Polymer Science: The isatin moiety can be used as a monomer or a functional group to synthesize novel polymers with unique thermal, optical, or biological properties. researchgate.net
Interdisciplinary Collaborations and Translational Research in Indole-2,3-dione Chemistry
The full potential of this compound can only be realized through synergistic collaborations across various scientific disciplines. Moving discoveries from the laboratory ("bench") to practical applications ("bedside" or industry) is the essence of translational research.
Future progress will depend on:
Chemists and Biologists: Synthetic chemists can create novel derivatives, while biologists and pharmacologists can evaluate their efficacy and mechanism of action in cellular and animal models, fostering a feedback loop for lead optimization. mdpi.com
Computational and Experimental Scientists: A tight integration between computational predictions and experimental validation is crucial for an efficient design-synthesize-test cycle. nih.gov
Material Scientists and Engineers: Collaboration between chemists and material scientists is essential for developing and testing new materials based on the isatin scaffold, such as sensors or electronic components.
Clinical Researchers: For derivatives showing significant therapeutic promise, collaboration with clinicians will be vital to design and conduct clinical trials, ultimately translating basic research into new medicines.
By pursuing these future directions, the scientific community can unlock new applications and deepen the understanding of this compound, transforming this specific molecule into a versatile platform for innovation in medicine, technology, and materials science.
Q & A
Q. How can researchers design derivatives to enhance metabolic stability without compromising activity?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., trifluoromethoxy) to reduce CYP450-mediated oxidation. Perform in vitro microsomal stability assays and correlate with logP values. Balance solubility via hydrophilic substituents (e.g., hydroxyl, carboxyl) .
Tables for Key Data
Table 1: Representative Synthetic Conditions for Derivatives
| Derivative | Reactants/Conditions | Yield (%) | Purity Method | Reference |
|---|---|---|---|---|
| 5-Chloro-propargyl | Propargyl bromide, K₂CO₃, TBAB, DMF, RT | 72 | HPLC (98.3%) | |
| 4-Methoxy-benzyl | 4-Methoxybenzyl chloride, K₂CO₃, DMF | 65 | X-ray, NMR |
Table 2: SAR Trends for Antibacterial Activity
| Substituent | MIC (μg/mL) E. coli | LogP | Key Interaction (Docking) | Reference |
|---|---|---|---|---|
| 5-Cl, 5-OMe | 8.2 | 2.5 | H-bond with DNA gyrase | |
| 5-CF₃O | 5.1 | 3.1 | Hydrophobic pocket |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
